molecular formula C16H16N2O2S2 B6039717 2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B6039717
M. Wt: 332.4 g/mol
InChI Key: XLWMAEUWNVOYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research. This compound is also known as TAK-659 and is used as a tool compound for the study of B-cell receptor (BCR) signaling in B-cell malignancies.

Mechanism of Action

TAK-659 inhibits BCR signaling by targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in BCR signaling. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
Studies have shown that TAK-659 has potent anti-tumor activity in B-cell malignancies. TAK-659 inhibits cell proliferation, induces apoptosis, and reduces the expression of anti-apoptotic proteins in B-cell malignancies. Furthermore, TAK-659 has been shown to have minimal effects on normal B cells, indicating its potential as a selective anti-tumor agent.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 is its potent anti-tumor activity in B-cell malignancies. Furthermore, TAK-659 has been shown to have minimal effects on normal B cells, indicating its potential as a selective anti-tumor agent. However, one of the limitations of TAK-659 is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

Future research on TAK-659 could focus on its potential use in combination with other drugs for the treatment of B-cell malignancies. Furthermore, studies could be conducted to investigate the potential use of TAK-659 in other types of cancers. Additionally, research could be conducted to improve the bioavailability and efficacy of TAK-659 in vivo.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one with 4-methoxyphenylacetonitrile in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product.

Scientific Research Applications

TAK-659 has been extensively used in scientific research as a tool compound for the study of BCR signaling in B-cell malignancies. Studies have shown that TAK-659 inhibits BCR signaling and induces apoptosis in B-cell malignancies. Furthermore, TAK-659 has been shown to have synergistic effects when used in combination with other drugs for the treatment of B-cell malignancies.

properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-10-9-13-14(22-10)17-16(21)18(15(13)19)8-7-11-3-5-12(20-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWMAEUWNVOYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC(=S)N(C2=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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